

Roxatidine Hemioxalate: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: *Roxatidine Hemioxalate*

Cat. No.: *B586261*

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Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Roxatidine Hemioxalate**. While specific, in-depth stability studies on the hemioxalate salt are not extensively available in public literature, this document synthesizes information from studies on its active metabolite, roxatidine, and its prodrug, roxatidine acetate, to provide a robust framework for handling and storage. This guide also outlines the requisite experimental protocols for conducting thorough stability assessments in line with regulatory expectations.

Introduction

Roxatidine, a potent and specific H₂-receptor antagonist, is utilized in the management of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and gastroesophageal reflux disease. It is often administered as its prodrug, roxatidine acetate, which is rapidly metabolized to the active form, roxatidine. The hemioxalate salt of roxatidine is a form used in pharmaceutical preparations. Ensuring the stability of the active pharmaceutical ingredient (API) is paramount to maintaining its efficacy, safety, and quality throughout its shelf life. This guide addresses the critical aspects of **Roxatidine Hemioxalate**'s stability profile and provides best practices for its storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **Roxatidine Hemioxalate** is essential for predicting its stability.

Property	Value
Chemical Name	2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid
CAS Number	110925-92-3
Molecular Formula	C ₁₉ H ₂₈ N ₂ O ₇
Molecular Weight	396.44 g/mol

Stability Profile

Detailed quantitative stability data for **Roxatidine Hemioxalate** is limited. However, studies on roxatidine and its acetate prodrug provide valuable insights into its potential degradation pathways and stability under various conditions.

General Storage Recommendations

Based on available safety data sheets and general handling guidelines, the following storage conditions are recommended for **Roxatidine Hemioxalate**:

- Temperature: Store in a cool and dry place.^[1] Refrigeration may also be a suitable storage condition.
- Humidity: Keep container tightly closed in a dry and well-ventilated place to protect from moisture.
- Light: While specific photostability studies on the hemioxalate salt are not available, it is prudent to protect the substance from light.
- Incompatibilities: Avoid contact with strong oxidizing agents.

Stability in Biological Matrices

A study on the stability of roxatidine in human plasma provides an indication of its stability in a biological environment. The findings are summarized below:

Condition	Concentration	Stability
Ambient Temperature	5 ng/mL and 500 ng/mL	Stable for at least 2 hours
Freeze-Thaw Cycles (3 cycles)	5 ng/mL and 500 ng/mL	Stable
Long-Term Storage (-80°C)	5 ng/mL and 500 ng/mL	Stable for at least 90 days

Data adapted from a study on roxatidine in human plasma.[\[2\]](#)

Forced Degradation Studies (Inferred from Roxatidine Acetate)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for **Roxatidine Hemioxalate** is lacking, a preformulation study on Roxatidine Acetate provides a likely indication of its degradation behavior under stress conditions.

Stress Condition	Observation (for Roxatidine Acetate)
Acidic Hydrolysis	Degradation is expected.
Alkaline Hydrolysis	Degradation is expected.
Neutral Hydrolysis	The drug is suggested to be relatively stable in water.
Oxidative Degradation	Degradation is likely to occur.
Photodegradation	The drug may be susceptible to degradation upon exposure to light.

These observations are based on studies of the prodrug, Roxatidine Acetate, and should be confirmed with specific studies on **Roxatidine Hemioxalate**.

Experimental Protocols

To ensure the quality and stability of **Roxatidine Hemioxalate**, the following experimental protocols are recommended.

Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying **Roxatidine Hemioxalate** from its potential degradation products.

Example HPLC Method (adapted from roxatidine analysis):[\[2\]](#)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.
- Flow Rate: Approximately 1.0 mL/min
- Detection: UV detector at a wavelength determined by the UV spectrum of **Roxatidine Hemioxalate** (a λ_{max} of 276 nm has been used for roxatidine acetate).
- Injection Volume: 20 µL
- Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed on **Roxatidine Hemioxalate** to identify potential degradation pathways and products.

- Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

- **Base Hydrolysis:** Treat the drug substance with 0.1 M NaOH at room temperature or a slightly elevated temperature.
- **Oxidative Degradation:** Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
- **Thermal Degradation:** Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.
- **Photostability:** Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed at various time points to determine the rate and extent of degradation.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance, packaged in a container that simulates the proposed storage and distribution packaging.

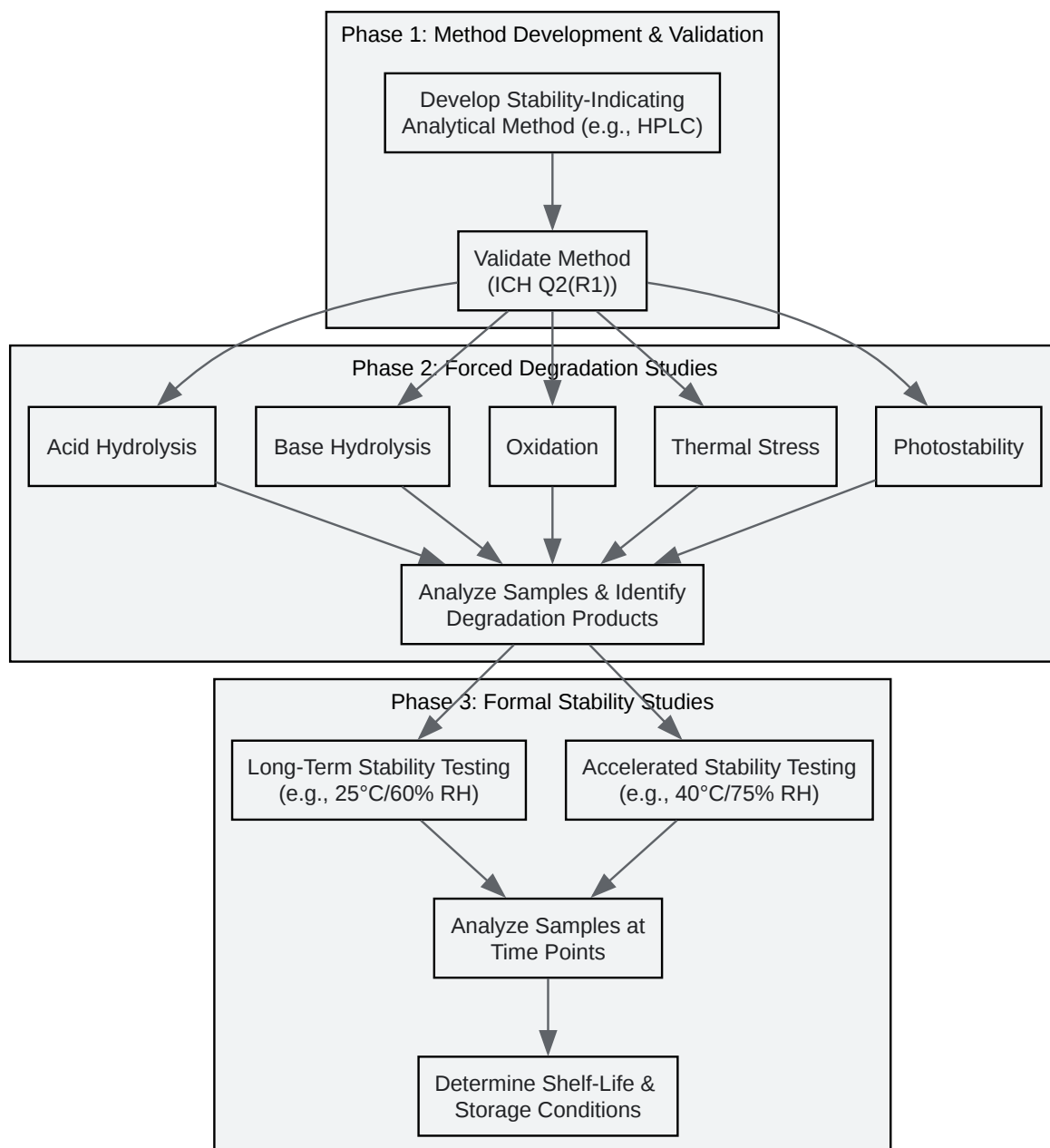
- **Long-Term Stability:** 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- **Accelerated Stability:** 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated). Parameters to be tested should include appearance, assay, and degradation products.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like **Roxatidine Hemioxalate**.

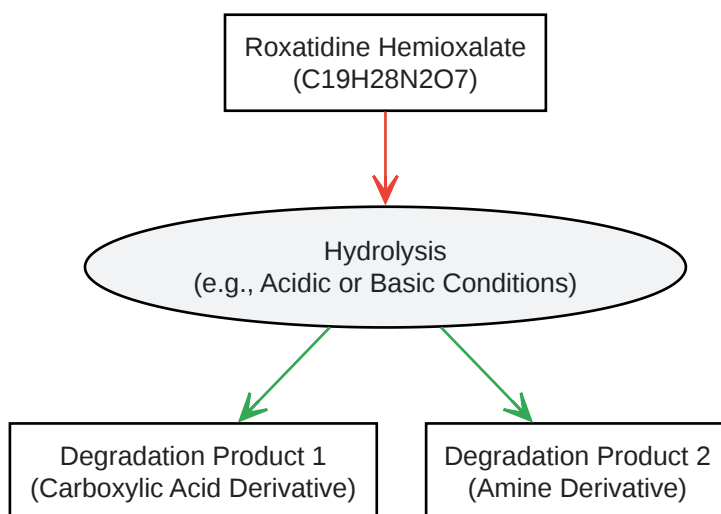


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Caption: Workflow for Stability Assessment of **Roxatidine Hemioxalate**.

Hypothetical Degradation Pathway

Based on the chemical structure of roxatidine, a potential primary degradation pathway could involve hydrolysis of the amide bond. The following diagram illustrates this hypothetical pathway. It is crucial to note that this is a theoretical representation and requires experimental confirmation through the identification of actual degradation products.



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Caption: Hypothetical Hydrolytic Degradation of Roxatidine.

Conclusion

The stability of **Roxatidine Hemioxalate** is a critical attribute that must be thoroughly understood and controlled to ensure the quality, safety, and efficacy of the final drug product. While comprehensive stability data for this specific salt is not readily available, the information on its active moiety and prodrug, combined with established pharmaceutical stability testing principles, provides a strong foundation for its handling and storage. It is recommended that specific stability and forced degradation studies be conducted on **Roxatidine Hemioxalate** to definitively establish its degradation profile and to develop appropriate control strategies. The experimental protocols and workflows outlined in this guide provide a roadmap for these essential investigations.

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